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Oxiranemethanol, methanesulfonate, (S)-

Cat. No.: B15092935
M. Wt: 170.19 g/mol
InChI Key: ZJTOHMSDLDEVGD-DFWYDOINSA-N
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Description

Significance of Chirality in Organic Synthesis with Reference to Oxiranemethanol Derivatives

Chirality is a fundamental geometric property of molecules, referring to the fact that a molecule and its mirror image are non-superimposable, much like a person's left and right hands. wikipedia.orglumenlearning.com Such mirror-image isomers are known as enantiomers. arborpharmchem.comlibretexts.org In organic chemistry, chirality most often arises when a carbon atom is bonded to four different groups, creating a "chiral center". libretexts.org

The significance of chirality is most profound in biological systems, where molecules like amino acids, sugars, and DNA are themselves chiral. lumenlearning.com The interaction between a chiral molecule and a biological receptor is highly specific; often, only one enantiomer will elicit the desired physiological response, while the other may be inactive or, in some cases, cause harmful effects. arborpharmchem.com The tragic case of thalidomide, where one enantiomer was a sedative and the other was teratogenic, is a stark example of this principle. arborpharmchem.com

Consequently, the ability to synthesize a single, pure enantiomer of a compound—a process known as enantioselective synthesis—is of paramount importance in modern chemistry, particularly in drug development. nih.gov Oxiranemethanol derivatives, as chiral epoxides, are exemplary tools for this purpose. The "(S)-" designation in (S)-Oxiranemethanol, methanesulfonate (B1217627) specifies the absolute configuration at its chiral center. The strained three-membered epoxide ring is susceptible to ring-opening reactions by nucleophiles. This reaction can be controlled to occur with high regioselectivity and stereoselectivity, allowing chemists to install new functional groups and create new stereocenters with a high degree of precision, effectively transferring the chirality of the starting material to the more complex product.

Role of (S)-Oxiranemethanol, Methanesulfonate as a Chiral Synthon and Building Block

A chiral synthon, or building block, is a molecule that incorporates a pre-existing chiral center and can be readily used in the synthesis of larger, more complex chiral molecules. (S)-Oxiranemethanol, methanesulfonate is an archetypal chiral building block due to its dual reactivity. It possesses two primary sites for nucleophilic attack: the carbon atoms of the epoxide ring and the carbon to which the methanesulfonate group is attached.

The methanesulfonate (mesylate) group is an excellent leaving group because its negative charge is well-stabilized by resonance. This facilitates nucleophilic substitution reactions. Simultaneously, the epoxide ring can be opened by a wide range of nucleophiles under various conditions (acidic, basic, or neutral). This versatility allows for a programmed, stepwise introduction of different functionalities. For instance, a nucleophile can first displace the mesylate group, and then a second nucleophile can open the epoxide ring, or vice versa. This controlled reactivity is crucial for constructing complex molecular architectures.

The utility of this chiral synthon is demonstrated in the synthesis of numerous biologically active compounds. For example, chiral glycidol (B123203) derivatives are key intermediates in the synthesis of Pretomanid, a drug used for treating tuberculosis. chemrxiv.org The synthesis of such important pharmaceuticals often relies on cost-effective and readily available chiral precursors like enantiopure epichlorohydrin (B41342) to produce these glycidol-based building blocks. chemrxiv.org

Table 1: Applications of Chiral Glycidyl (B131873) Derivatives in Synthesis

Derivative Target Compound Class Significance
(S)-Glycidyl nosylate Amides, Epoxides Used as an activated phosphite (B83602) for synthesizing various organic compounds. biosynth.com
(S)-Glycidyl pivalate Dihydro-1,3-oxazines Key intermediate for the anti-tuberculosis drug Pretomanid. chemrxiv.org
(S)-Glycidyl tosylate Polymers Acts as a cross-linking agent in the preparation of polymers. biosynth.com

Overview of Research Trajectories for Oxiranemethanol, Methanesulfonate Derivatives

Current and future research involving (S)-Oxiranemethanol, methanesulfonate and its derivatives is focused on expanding their synthetic utility, improving the efficiency of their synthesis, and applying them to new areas of materials science and medicinal chemistry.

One major research trajectory involves the development of novel synthetic methodologies that utilize these chiral building blocks. This includes designing new catalytic systems that can achieve even higher levels of selectivity in epoxide ring-opening and substitution reactions. The goal is to create more complex molecules with multiple stereocenters in fewer steps and with higher yields. researchgate.net

Another area of active investigation is the incorporation of glycidyl derivatives into polymers to create advanced functional materials. For instance, research has been conducted on synthesizing glycidyl-polymer-based poly(ionic liquid)s. researchgate.net These materials have tunable properties and potential applications in areas such as ion conduction and specialized membranes. The ability to precisely control the chemical structure of the polymer side chains, using the reactivity of the glycidyl unit, is key to designing these materials. researchgate.net

Furthermore, there is a continuous effort to develop more economical and sustainable routes to produce (S)-Oxiranemethanol, methanesulfonate and related chiral epoxides. mdpi.comcopernicus.orgresearchgate.net Since these are foundational materials for many high-value products, improving their synthesis from inexpensive starting materials is of significant industrial importance. This includes chemo-enzymatic methods and routes that minimize protection/deprotection steps and simplify purification. mdpi.com The ongoing exploration of these chiral synthons ensures their continued and expanding role in the future of organic synthesis.

Table 2: Compound Names Mentioned

Compound Name Other Names
(S)-Oxiranemethanol, methanesulfonate (S)-Glycidyl mesylate
Pretomanid
Thalidomide
(S)-Glycidyl nosylate (S)-(+)-Glycidyl nosylate, (S)-(+)-Glycidyl 3-nitrobenzenesulfonate
(S)-Glycidyl pivalate
(S)-Glycidyl tosylate S-(+)-Glycidyl tosylate
Epichlorohydrin
(S)-2-((3-Fluorophenoxy)methyl)oxirane
Methanesulfonic acid MSA

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10O5S B15092935 Oxiranemethanol, methanesulfonate, (S)-

Properties

Molecular Formula

C4H10O5S

Molecular Weight

170.19 g/mol

IUPAC Name

methanesulfonic acid;[(2S)-oxiran-2-yl]methanol

InChI

InChI=1S/C3H6O2.CH4O3S/c4-1-3-2-5-3;1-5(2,3)4/h3-4H,1-2H2;1H3,(H,2,3,4)/t3-;/m0./s1

InChI Key

ZJTOHMSDLDEVGD-DFWYDOINSA-N

Isomeric SMILES

CS(=O)(=O)O.C1[C@@H](O1)CO

Canonical SMILES

CS(=O)(=O)O.C1C(O1)CO

Origin of Product

United States

Advanced Synthetic Methodologies for Enantiomerically Pure S Oxiranemethanol, Methanesulfonate and Its Derivatives

Stereoselective Epoxidation Routes to Precursors of (S)-Oxiranemethanol, Methanesulfonate (B1217627)

The primary precursor for (S)-Oxiranemethanol, methanesulfonate is (S)-oxiranemethanol, commonly known as (S)-glycidol. The critical step in its synthesis is the enantioselective epoxidation of an achiral precursor, typically allyl alcohol.

Asymmetric Epoxidation Techniques

Asymmetric epoxidation is a powerful strategy for converting prochiral alkenes into chiral epoxides. wikipedia.org For the synthesis of (S)-glycidol from allyl alcohol, the Sharpless Asymmetric Epoxidation (SAE) is the most prominent and widely utilized method. mdpi.comdalalinstitute.com This reaction employs a catalytic system that can be prepared in situ from titanium(IV) isopropoxide and a chiral tartrate ester. mdpi.com

The SAE reaction is highly regarded for its predictable stereochemistry, which is determined by the chirality of the diethyl tartrate (DET) ligand used. libretexts.org To produce the (S)-epoxide from allyl alcohol, L-(+)-diethyl tartrate is used as the chiral ligand. The reaction typically uses tert-butyl hydroperoxide (TBHP) as the oxygen source. dalalinstitute.com The mechanism involves the coordination of the allylic alcohol to the titanium center, directing the epoxidation to one face of the double bond with high selectivity. youtube.com This method consistently delivers high enantiomeric excess (ee) and good chemical yields. libretexts.org

The key features of the Sharpless Asymmetric Epoxidation for preparing the precursor to (S)-Oxiranemethanol, methanesulfonate are summarized below.

FeatureDescription
Substrate Allyl Alcohol
Catalyst Titanium(IV) isopropoxide [Ti(O-i-Pr)4]
Chiral Ligand L-(+)-Diethyl Tartrate (for (S)-epoxide)
Oxidant tert-Butyl Hydroperoxide (TBHP)
Product (S)-2,3-epoxypropan-1-ol ((S)-glycidol)
Typical Enantioselectivity >95% ee
Key Advantage High predictability of the product's absolute configuration based on the tartrate enantiomer used. mdpi.com

Other metal-catalyzed systems have also been explored. For instance, vanadium complexes are highly selective for the epoxidation of allylic alcohols, often proceeding via coordination of the alcohol to the metal center, which directs the oxidant. wikipedia.org Niobium-based catalysts have also been developed for the epoxidation of allylic alcohols using hydrogen peroxide, offering a more atom-economical and environmentally benign alternative to TBHP. libretexts.org

Chemo-Enzymatic Approaches in Precursor Synthesis

Chemo-enzymatic methods provide powerful alternatives for accessing enantiopure epoxides and are valued for their high selectivity under mild reaction conditions. nih.gov These strategies can involve direct enzymatic epoxidation or the kinetic resolution of a racemic mixture.

Enzymatic epoxidation often utilizes monooxygenases, which can directly introduce an oxygen atom across the double bond of allyl alcohol with high enantioselectivity. researchgate.net For example, monooxygenase enzymes from organisms like Pseudomonas oleovorans have been used to epoxidize various olefins. researchgate.net

Another common chemo-enzymatic strategy is the enzymatic kinetic resolution of racemic glycidol (B123203) or its derivatives. This approach uses enzymes, particularly lipases, to selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted and thus enantiomerically enriched. For instance, lipase (B570770) B from Candida antarctica (often immobilized as Novozym 435) can be used for the regioselective acylation of the primary hydroxyl groups. mdpi.com A process involving the resolution of racemic glycidyl (B131873) butyrate (B1204436) using a lipase can yield (S)-glycidol after selective hydrolysis of the (R)-ester.

MethodEnzyme ClassPrinciple
Direct Epoxidation MonooxygenasesDirect, enantioselective oxidation of the alkene double bond.
Kinetic Resolution Lipases, HydrolasesSelective reaction (e.g., acylation, hydrolysis) of one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer. researchgate.net

Methanesulfonylation Strategies for (S)-Oxiranemethanol Derivatives

Once enantiopure (S)-glycidol is obtained, the next step is the conversion of its primary hydroxyl group into a methanesulfonate (mesylate) ester. This transformation activates the position for subsequent nucleophilic substitution reactions.

Direct Mesylation of Chiral Oxiranemethanols

The direct methanesulfonylation of (S)-glycidol is typically achieved by reacting it with an organic sulfonyl halide, such as methanesulfonyl chloride (MsCl), in the presence of a tertiary amine base like triethylamine. google.com The base is crucial for neutralizing the hydrochloric acid generated during the reaction.

A significant challenge in this step is the inherent instability of glycidol, which can be prone to polymerization or epoxide ring-opening under the reaction conditions. google.com Therefore, the reaction is usually carried out at low temperatures (e.g., 0 °C to -20 °C) in an inert aprotic solvent, such as dichloromethane (B109758) or toluene, to minimize side reactions. Careful control of stoichiometry and reaction time is essential to achieve a high yield of the desired (S)-Oxiranemethanol, methanesulfonate.

ReagentRole
(S)-Glycidol Substrate
Methanesulfonyl Chloride (MsCl) Mesylating Agent
Triethylamine (Et3N) or Pyridine Acid Scavenger
Dichloromethane (CH2Cl2) Inert Solvent

Integrated Enantioselective Synthesis of Substituted (S)-Oxiranemethanol Methanesulfonates

This strategy is particularly advantageous for large-scale synthesis where process simplification is critical. The direct conversion of the crude, unpurified epoxy alcohol to its more stable and often crystalline sulfonate ester can also facilitate purification. google.com

Exploration of Novel Reaction Pathways for Enhanced Enantioselectivity and Yield

Research continues to focus on developing more efficient, selective, and sustainable methods for the synthesis of chiral epoxides and their derivatives. One area of exploration is the development of novel catalytic systems that can operate under milder conditions or use greener oxidants. For example, titanium salalen complexes have been reported for the highly syn-selective epoxidation of terminal allylic alcohols using aqueous hydrogen peroxide as the oxidant. nih.gov While the Sharpless epoxidation typically provides anti-epoxy alcohols from chiral secondary allylic alcohols, these newer catalysts provide access to the opposite diastereomer, expanding the synthetic toolbox. nih.gov

Furthermore, the heterogenization of homogeneous catalysts, such as supporting Sharpless-type catalysts on polymers or inorganic materials, is an active area of research. researchgate.net Heterogeneous catalysts offer significant advantages, including simplified product purification, catalyst recovery, and recycling, which are crucial for developing more cost-effective and environmentally friendly industrial processes. The development of biocatalytic methods also continues to advance, with ongoing efforts in enzyme discovery and protein engineering to create biocatalysts with improved activity, stability, and substrate scope for the synthesis of chiral epoxides. nih.gov

Stereochemical Control and Transformations of S Oxiranemethanol, Methanesulfonate

Regio- and Stereoselective Ring-Opening Reactions of the Oxirane Moiety

The oxirane (epoxide) ring of (S)-oxiranemethanol, methanesulfonate (B1217627) is susceptible to nucleophilic attack due to significant ring strain. libretexts.org These ring-opening reactions are highly predictable in terms of both regioselectivity (which carbon is attacked) and stereoselectivity (the stereochemical outcome of the attack).

Under neutral or basic conditions, the ring-opening of the epoxide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orglibretexts.org Nucleophiles preferentially attack the less sterically hindered terminal carbon (C3) of the oxirane ring. This attack occurs from the side opposite to the C-O bond, resulting in a complete inversion of the stereochemistry at the site of attack. youtube.comyoutube.com Crucially, the stereocenter at C2, which bears the hydroxymethyl methanesulfonate moiety, is not involved in this reaction and its configuration is retained.

The reaction is general for a wide variety of nucleophiles. For instance, organocuprates (Gilman reagents) can be used to form new carbon-carbon bonds, while azides and cyanides can introduce nitrogen and carbon functionalities, respectively. rsc.org The predictable outcome of this reaction is fundamental to its utility in asymmetric synthesis.

Table 1: Examples of Nucleophilic Ring-Opening of (S)-Oxiranemethanol, Methanesulfonate

NucleophileReagent ExampleProduct Structure (after workup)Product Name
Azide (B81097)Sodium Azide (NaN₃)(R)-1-azido-3-(methanesulfonyloxy)propan-2-ol
CyanideSodium Cyanide (NaCN)(R)-4-hydroxy-3-(methanesulfonyloxymethyl)butanenitrile
AlkylLithium dimethylcuprate ((CH₃)₂CuLi)(S)-1-(methanesulfonyloxy)butan-2-ol
Hydroxide (B78521)Sodium Hydroxide (NaOH)(S)-3-(methanesulfonyloxy)propane-1,2-diol

The dual functionality of (S)-oxiranemethanol, methanesulfonate makes it an excellent substrate for the synthesis of heterocyclic compounds. mdpi.com This is typically achieved through a tandem reaction sequence where a bifunctional nucleophile first opens the epoxide ring, and a subsequent intramolecular reaction leads to cyclization.

For example, reaction with a primary amine can lead to an intermediate amino alcohol. This intermediate can then undergo an intramolecular SN2 reaction, where the newly formed secondary amine attacks the carbon bearing the methanesulfonate leaving group, to form a substituted morpholine (B109124) or other nitrogen-containing heterocycles. rsc.org Similarly, using reagents like amino alcohols can lead to the formation of oxazepane rings. researchgate.net The stereochemistry of the starting material directly translates into the stereochemistry of the final heterocyclic product, providing a reliable route to chiral heterocycles. nih.gov

Stereochemical Influence of the Methanesulfonate Leaving Group on Reaction Outcomes

The methanesulfonate (mesylate) group is an excellent leaving group because its negative charge is stabilized by resonance. masterorganicchemistry.comchemistrysteps.com This allows the C1 carbon to act as a potent electrophile in SN2 reactions. When a nucleophile attacks this site, it displaces the mesylate group, leading to inversion of configuration at the C1 carbon.

The presence of two distinct electrophilic sites—the epoxide ring and the mesylated carbon—allows for orthogonal reactivity. Chemists can selectively target one site over the other by carefully choosing the nucleophile and reaction conditions. Strong, soft nucleophiles under neutral or basic conditions tend to favor opening the epoxide at the terminal position, while other conditions might favor substitution at the C1 position. This differential reactivity is a cornerstone of its use in complex molecule synthesis, allowing for sequential, controlled introduction of different functional groups with defined stereochemistry. pressbooks.pub For instance, a reaction might first involve opening the epoxide, followed by displacement of the mesylate group by a different nucleophile in a subsequent step, thereby creating a chiral molecule with two new, stereochemically defined substituents.

Derivatization Strategies for the Synthesis of Complex Chiral Molecules

The ability to perform selective and stereocontrolled reactions at both the epoxide and the mesylate moieties makes (S)-oxiranemethanol, methanesulfonate a powerful tool for building complex chiral molecules from a simple, commercially available starting material. hilarispublisher.com

Diols: Chiral 1,2-diols and 1,3-diols are important structural motifs in many natural products and pharmaceuticals. wikipedia.org

1,2-Diols: The synthesis of a chiral 1,2-diol can be readily achieved through the hydrolysis of the epoxide ring. libretexts.org Under basic conditions, hydroxide attacks the terminal carbon (C3) to yield (S)-3-(methanesulfonyloxy)propane-1,2-diol.

1,3-Diols: The synthesis of a 1,3-diol requires a two-step sequence. First, the epoxide is opened with a nucleophile, for example, a protected thiol. In a second step, the mesylate is displaced with a carboxylate anion, followed by reduction and deprotection to yield a chiral 1,3-diol. The stereochemistry at both centers is controlled by the SN2 nature of the reactions. organic-chemistry.org

Amino Acids: Chiral non-proteinogenic amino acids are of significant interest in medicinal chemistry. A common route to synthesizing chiral γ-amino-β-hydroxy acids starts with (S)-oxiranemethanol, methanesulfonate. wikipedia.orgmdpi.com The synthesis typically involves:

Regio- and stereoselective ring-opening of the epoxide with sodium azide to form a β-azido alcohol with inversion of configuration at C3. monash.edu

Protection of the resulting secondary alcohol.

Nucleophilic displacement of the mesylate group with a cyanide anion.

Simultaneous reduction of the azide to a primary amine and the nitrile to a carboxylic acid (via hydrolysis) affords the target chiral amino acid. nih.govyoutube.com

The true utility of (S)-oxiranemethanol, methanesulfonate is demonstrated in its application to the total synthesis of complex natural products. Its pre-defined stereochemistry and dual functionality allow it to serve as a foundational piece from which larger, more complex structures can be built. nih.govmdpi.com For example, it has been employed in the synthesis of fragments of polyketide natural products. orgsyn.org In such syntheses, the epoxide may be opened by an organometallic reagent to establish a key carbon-carbon bond, while the mesylate is later displaced to close a macrocyclic ring or add further complexity. rsc.org Each step proceeds with high fidelity, transferring the initial stereochemical information from the starting material into the intricate framework of the final natural product. rsc.org

Mechanistic Investigations of Reactions Involving S Oxiranemethanol, Methanesulfonate

Elucidation of Reaction Mechanisms in Ring-Opening Processes

The ring-opening of the oxirane in (S)-Oxiranemethanol, methanesulfonate (B1217627) is a key reaction that can proceed through different mechanistic pathways, primarily dictated by the nature of the nucleophile and the reaction conditions. The inherent strain of the three-membered epoxide ring provides the thermodynamic driving force for these reactions.

The process is predominantly a nucleophilic substitution reaction . The methanesulfonate group is a very good leaving group, making the molecule susceptible to nucleophilic attack. The reaction can follow two main pathways: an SN2-type mechanism at one of the epoxide carbons, or a nucleophilic attack on the carbon bearing the mesylate group.

In the presence of strong nucleophiles under neutral or basic conditions, the reaction typically proceeds via a direct SN2 attack on one of the epoxide carbons. This is a concerted, one-step process where the nucleophile attacks and the carbon-oxygen bond of the epoxide breaks simultaneously. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon of the epoxide (the terminal CH2 group). This results in the formation of a secondary alcohol with an inverted stereocenter at the site of attack.

Under acidic conditions, the epoxide oxygen is protonated, which activates the ring towards nucleophilic attack. This protonation makes the carbon-oxygen bonds more labile. The subsequent nucleophilic attack can exhibit characteristics of both SN1 and SN2 mechanisms. A partial positive charge develops on the epoxide carbons, and the nucleophile will preferentially attack the carbon that can better stabilize this charge. For (S)-Oxiranemethanol, methanesulfonate, this would be the secondary carbon.

The reaction mechanism is also influenced by the solvent. Polar aprotic solvents tend to favor SN2 reactions, while polar protic solvents can facilitate SN1-like pathways by stabilizing ionic intermediates.

A competing reaction pathway involves the nucleophilic substitution at the primary carbon bearing the methanesulfonate group. The mesylate is an excellent leaving group, and this pathway would also follow an SN2 mechanism. The regioselectivity between the epoxide ring-opening and the substitution of the mesylate group is a critical aspect of the reactivity of this molecule and is highly dependent on the nucleophile, catalyst, and reaction conditions.

The following table summarizes the general outcomes of the ring-opening reactions of epoxides under different conditions, which are applicable to (S)-Oxiranemethanol, methanesulfonate.

ConditionPredominant MechanismSite of Nucleophilic AttackStereochemistry
Basic/NeutralSN2Less substituted carbonInversion of configuration
AcidicSN1/SN2-likeMore substituted carbon (better carbocation stabilization)Racemization/Inversion

The data in this table is based on established principles of epoxide chemistry.

Understanding Stereoselectivity through Transition State Analysis

The stereochemical outcome of reactions involving (S)-Oxiranemethanol, methanesulfonate is of paramount importance, as it is often used as a chiral building block. The stereoselectivity of the ring-opening process is determined by the geometry of the transition state.

In a typical SN2 ring-opening, the nucleophile attacks the epoxide from the backside relative to the carbon-oxygen bond. This leads to a Walden inversion at the stereocenter that is attacked. For instance, if a nucleophile attacks the C2 carbon of (S)-glycidyl mesylate, the resulting product will have an (R) configuration at that carbon.

Computational studies on analogous epoxide systems have been employed to model the transition states of these reactions. These studies often utilize density functional theory (DFT) to calculate the energy profiles of the reaction pathways. The transition state is a high-energy, transient species where the bonds are partially broken and partially formed. The geometry of this transition state dictates the stereochemical course of the reaction.

For an SN2 reaction, the transition state involves a pentacoordinate carbon atom, with the nucleophile and the leaving group's oxygen atom positioned approximately 180° apart. The energy of this transition state is influenced by steric and electronic factors. Bulky nucleophiles or substituents on the epoxide ring can raise the energy of the transition state, thereby slowing down the reaction.

The stereoselectivity can be understood by comparing the activation energies of the competing transition states. For example, the attack at the less hindered carbon (C3) generally has a lower activation energy barrier compared to the attack at the more substituted carbon (C2), leading to the preferential formation of one regioisomer.

The following table presents hypothetical relative activation energies for nucleophilic attack at the two epoxide carbons of (S)-Oxiranemethanol, methanesulfonate, illustrating the basis for regioselectivity.

Site of AttackNucleophileRelative Activation Energy (kcal/mol)Major Product
C3 (less hindered)Strong (e.g., RS⁻)LowerRegioisomer A
C2 (more hindered)Strong (e.g., RS⁻)HigherMinor Product
C3 (less hindered)Weak (e.g., H₂O, acidic)HigherMinor Product
C2 (more hindered)Weak (e.g., H₂O, acidic)LowerRegioisomer B

This table represents a conceptual model based on theoretical principles of chemical reactivity.

Influence of Catalysts and Reagents on Reaction Pathways

Catalysts and reagents play a crucial role in directing the reaction pathways of (S)-Oxiranemethanol, methanesulfonate, influencing both the regioselectivity and the rate of the reaction.

Lewis acids are commonly employed as catalysts in epoxide ring-opening reactions. A Lewis acid coordinates to the oxygen atom of the epoxide, which further polarizes the carbon-oxygen bonds and activates the epoxide towards nucleophilic attack. This activation allows for the use of weaker nucleophiles that might not react under uncatalyzed conditions. The coordination of the Lewis acid can also influence the regioselectivity of the attack. By creating a more sterically hindered environment around the oxygen, a bulky Lewis acid can direct the nucleophile to the less hindered carbon. Conversely, by enhancing the electrophilicity of the more substituted carbon, it can favor attack at that site.

Brønsted acids also catalyze the ring-opening by protonating the epoxide oxygen, as discussed earlier. The choice of acid and its concentration can significantly impact the reaction outcome.

Bases can also act as catalysts, particularly when the nucleophile is a weak acid (e.g., an alcohol or a thiol). The base deprotonates the nucleophile, increasing its nucleophilicity and promoting the SN2 attack on the epoxide.

The choice of reagent (the nucleophile) is perhaps the most critical factor. Hard nucleophiles (e.g., those with a high charge density, like alkoxides) tend to attack the less substituted carbon in an SN2 fashion. Soft nucleophiles (e.g., those that are more polarizable, like thiolates) also typically favor the less hindered carbon.

The interplay between the catalyst and the nucleophile can lead to complex and highly selective transformations. For example, certain chiral catalysts can be used to achieve enantioselective ring-opening of racemic epoxides, a process known as kinetic resolution. While (S)-Oxiranemethanol, methanesulfonate is already chiral, the use of chiral catalysts can be important in reactions where new stereocenters are formed.

The table below provides examples of how different catalysts can influence the ring-opening of epoxides.

Catalyst TypeExampleRole in ReactionEffect on Reaction Pathway
Lewis AcidTi(O-iPr)₄Activates epoxide by coordinating to oxygenCan enhance regioselectivity and allow for weaker nucleophiles
Brønsted AcidH₂SO₄Protonates epoxide oxygenPromotes ring-opening, can favor attack at the more substituted carbon
BaseNaHDeprotonates a weak nucleophileIncreases the nucleophilicity of the reagent, favoring SN2 attack

This table provides illustrative examples based on general catalytic principles for epoxide reactions.

Analytical Techniques for Stereoisomeric Purity and Structural Characterization

Chiral Chromatography Applications for Enantiomeric Excess Determination

The determination of enantiomeric excess (e.e.) is critical in validating the stereochemical purity of (S)-Oxiranemethanol, methanesulfonate (B1217627). Chiral chromatography, a specialized branch of chromatography, is the primary tool for separating enantiomers, allowing for their accurate quantification.

High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) stands as a principal and versatile technique for the enantioselective analysis of (S)-Oxiranemethanol, methanesulfonate. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated broad applicability for the resolution of a wide range of racemic compounds, including epoxides and their derivatives. For compounds structurally similar to (S)-Oxiranemethanol, methanesulfonate, such as glycidyl (B131873) tosylate and glycidyl butyrate (B1204436), cellulose-based columns like Chiralcel OD-H and cellulose carbamate-based columns have proven effective.

The mobile phase composition is a critical parameter in achieving optimal separation. Typically, a normal-phase mode is employed, utilizing mixtures of alkanes (like n-hexane) and alcohols (like 2-propanol or ethanol) as the eluent. The choice of alcohol and its proportion in the mobile phase significantly influences the retention and resolution of the enantiomers. The development of a successful chiral HPLC method often involves screening different polysaccharide-based columns and optimizing the mobile phase composition to achieve baseline separation of the enantiomers, which is essential for accurate e.e. determination.

Table 1: Illustrative Chiral HPLC Conditions for Analogs of (S)-Oxiranemethanol, methanesulfonate

Parameter Condition
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H)
Mobile Phase n-Hexane / 2-Propanol (e.g., 90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 210 nm)

| Column Temperature | Ambient (e.g., 25 °C) |

This table presents typical starting conditions based on methods developed for structurally related glycidyl esters. Method optimization is necessary for the specific analysis of (S)-Oxiranemethanol, methanesulfonate.

Gas Chromatography (GC)

Chiral Gas Chromatography (GC) offers a high-resolution alternative for the enantiomeric analysis of volatile compounds. For a compound like (S)-Oxiranemethanol, methanesulfonate, direct analysis by GC is feasible. The key to chiral GC is the use of a capillary column coated with a chiral stationary phase.

Modified cyclodextrins are the most common and effective CSPs for GC. These macrocyclic oligosaccharides, derivatized with various functional groups, create a chiral environment within the column. The enantiomers of the analyte partition differently into the CSP based on the formation of transient diastereomeric complexes, leading to their separation.

For the analysis of small, functionalized molecules like epoxides, CSPs such as derivatized β- and γ-cyclodextrins are often employed. The separation is influenced by factors including the type of cyclodextrin (B1172386) derivative, column temperature, and carrier gas flow rate. Temperature programming is a common strategy to optimize the separation and peak shape. While specific methods for (S)-Oxiranemethanol, methanesulfonate are not extensively detailed in readily available literature, the general principles of chiral GC with cyclodextrin-based columns provide a clear pathway for method development. In some cases, achiral derivatization of the analyte can be performed to enhance volatility and improve chromatographic performance, though this is not always necessary for a compound of this nature.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations. It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like an alcohol (e.g., methanol (B129727) or ethanol).

The advantages of SFC include faster analysis times, reduced solvent consumption, and lower backpressure compared to HPLC. For chiral separations, SFC is often coupled with the same polysaccharide-based CSPs used in HPLC, which have shown excellent performance under SFC conditions. The chiral recognition mechanisms are often similar to those in HPLC, but the unique properties of the supercritical fluid mobile phase can sometimes lead to different selectivity and improved resolution.

The analysis of related compounds, such as glycidyl fatty acid esters, has been successfully demonstrated using SFC, highlighting its suitability for this class of molecules. The optimization of a chiral SFC method for (S)-Oxiranemethanol, methanesulfonate would involve screening different polysaccharide-based columns and varying the organic modifier, its concentration, and the system backpressure to achieve the desired separation.

Table 2: General Parameters for Chiral SFC Method Development

Parameter Typical Range/Value
Chiral Stationary Phase Immobilized Polysaccharide-based (e.g., Amylose or Cellulose derivatives)
Mobile Phase CO₂ / Alcohol modifier (e.g., Methanol, Ethanol)
Modifier Percentage 5 - 40%
Flow Rate 2 - 5 mL/min
Back Pressure 100 - 200 bar

| Column Temperature | 25 - 40 °C |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-efficiency separation technique that can be adapted for chiral analysis. In CE, separation occurs in a narrow-bore capillary filled with a background electrolyte (BGE). For chiral separations, a chiral selector is added to the BGE.

Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE due to their versatility and availability. The enantiomers of an analyte form transient inclusion complexes with the CD molecules, and if the stability of these diastereomeric complexes is different, the enantiomers will migrate at different velocities under the influence of an electric field, leading to their separation.

For the enantioseparation of compounds analogous to (S)-Oxiranemethanol, methanesulfonate, such as glycidyl tosylate, methods utilizing various modified cyclodextrins have been developed. The key parameters to optimize for a successful chiral CE separation include the type and concentration of the cyclodextrin, the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature. The high efficiency of CE allows for the resolution of enantiomers even with small differences in their interaction with the chiral selector.

Spectroscopic Methods for Stereochemical Assignment

While chromatography is essential for determining the ratio of enantiomers, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the fundamental structural elucidation and assignment of the absolute stereochemistry of chiral molecules like (S)-Oxiranemethanol, methanesulfonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and stereochemistry of a compound. Through various 1D and 2D NMR experiments, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved, confirming the identity of (S)-Oxiranemethanol, methanesulfonate.

The ¹H NMR spectrum provides information on the chemical environment of each proton, their multiplicity (splitting pattern), and their connectivity through spin-spin coupling. For (S)-Oxiranemethanol, methanesulfonate, distinct signals are expected for the protons of the methanesulfonyl group, the methylene (B1212753) group attached to the sulfonate, the methine proton of the oxirane ring, and the two diastereotopic protons of the oxirane's methylene group. The coupling constants (J-values) between these protons are crucial for confirming the connectivity within the molecule.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their chemical environment. Signals for the methyl carbon of the mesylate, the methylene carbon attached to the oxygen of the ester, the methine carbon, and the methylene carbon of the oxirane ring would be expected at characteristic chemical shifts.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Data for (S)-Oxiranemethanol, methanesulfonate

Atom Name Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃-SO₃ ~3.1 ~38
-CH(O)- ~3.3 ~49
-CH₂(oxirane) ~2.7, ~2.9 ~45

| -CH₂-O-SO₂ | ~4.2, ~4.5 | ~70 |

Note: These are predicted values based on standard chemical shift increments and data from analogous structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

For the unambiguous assignment of absolute configuration, advanced NMR techniques using chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents can be employed. These reagents form diastereomeric species with the enantiomers, which will exhibit distinct signals in the NMR spectrum, allowing for the determination of the enantiomeric purity and the assignment of the absolute stereochemistry.

Mass Spectrometry with Fragmentation Pattern Analysis

The molecular ion (M⁺) of (S)-Oxiranemethanol, methanesulfonate would have a specific m/z value corresponding to its molecular weight. Under EI conditions, this high-energy molecular ion is prone to fragmentation through several predictable pathways.

Key Predicted Fragmentation Pathways:

Cleavage of the Methanesulfonyl Group: A common fragmentation pathway for sulfonate esters is the loss of the sulfonyl group. This can occur through the cleavage of the C-O or S-O bonds. A significant fragment would likely be observed corresponding to the loss of the methanesulfonyl radical (•CH₃SO₂) or the methanesulfonic acid molecule (CH₃SO₃H), leading to the formation of a glycidyl cation or a related radical cation.

Loss of Sulfur Dioxide (SO₂): The elimination of a neutral sulfur dioxide molecule (SO₂) is a characteristic fragmentation of sulfonate esters. This would result in a fragment ion with a mass 64 units less than the molecular ion.

Fragmentation of the Epoxide Ring: The oxirane ring can undergo cleavage to produce characteristic fragments. A primary fragmentation would be the loss of a formyl radical (•CHO) or formaldehyde (B43269) (CH₂O), leading to ions with specific m/z values. The glycidol (B123203) moiety itself is known to produce a prominent fragment at m/z 57, corresponding to the C₃H₅O⁺ ion.

Alpha-Cleavage: Cleavage of the bond adjacent to the oxirane oxygen is another probable pathway, leading to the formation of a stable oxonium ion.

The predicted fragmentation pattern provides a molecular fingerprint that can be used to identify and confirm the structure of (S)-Oxiranemethanol, methanesulfonate in a sample.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of (S)-Oxiranemethanol, methanesulfonate

Fragment Ion Structurem/z Value (Predicted)Description of Neutral Loss
[C₃H₅O]⁺57Loss of •CH₃SO₃
[M - SO₂]⁺M - 64Loss of sulfur dioxide
[M - CH₃SO₂]⁺M - 79Loss of methanesulfonyl radical
[M - CH₃SO₃H]⁺M - 96Loss of methanesulfonic acid

Note: 'M' represents the molecular weight of the parent compound.

Advanced Techniques for In Situ Monitoring of Stereoselective Reactions

The ability to monitor stereoselective reactions in real-time, or in situ, is crucial for optimizing reaction conditions, understanding reaction kinetics, and ensuring the desired stereochemical outcome. For reactions involving (S)-Oxiranemethanol, methanesulfonate, where the stereocenter is directly involved in the chemical transformation (e.g., nucleophilic ring-opening of the epoxide), such monitoring is particularly vital.

Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC):

Chiral chromatography is the cornerstone for monitoring the stereochemical course of a reaction. By employing a chiral stationary phase (CSP), enantiomers and diastereomers can be separated and quantified.

Online and At-line HPLC/SFC: Modern chromatographic systems can be coupled directly to a reaction vessel for automated, periodic sampling and analysis. cas.cneurekaselect.com This provides real-time data on the consumption of the starting material, (S)-Oxiranemethanol, methanesulfonate, and the formation of the product(s). Crucially, it allows for the simultaneous determination of the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product as the reaction progresses. chemicalbook.com This data is invaluable for:

Kinetic Analysis: Determining the reaction rates for the formation of different stereoisomers.

Optimization: Rapidly assessing the impact of changing reaction parameters (e.g., temperature, catalyst, solvent) on stereoselectivity.

Process Control: Ensuring consistent product quality in larger-scale synthesis.

Supercritical Fluid Chromatography (SFC) offers several advantages over HPLC for certain applications, including faster analysis times and reduced consumption of organic solvents, making it an attractive green chemistry alternative for in situ monitoring. researchgate.netmdpi.comsigmaaldrich.com

Vibrational Circular Dichroism (VCD):

VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Since enantiomers have mirror-image VCD spectra, this technique can be used to determine the absolute configuration and enantiomeric excess of a chiral molecule in solution.

As an in situ monitoring tool, VCD offers the advantage of being a non-invasive, probe-based technique that can provide real-time information without the need for sample extraction and chromatographic separation. libretexts.org By monitoring the change in specific VCD bands corresponding to the chiral reactant and product, one can track the progress of a stereoselective reaction and the evolution of the stereoisomeric composition of the reaction mixture. This is particularly useful for reactions where chromatography might be challenging or too slow for real-time analysis. alfachemch.com

Table 2: Comparison of Advanced In Situ Monitoring Techniques

TechniquePrinciple of OperationInformation ObtainedAdvantagesLimitations
Chiral HPLC/SFC Differential interaction of stereoisomers with a chiral stationary phase.Concentration of reactants and products, enantiomeric/diastereomeric ratio.High resolution and accuracy, well-established technique.Requires sample extraction, can have longer analysis times.
Vibrational Circular Dichroism (VCD) Differential absorption of circularly polarized infrared light by chiral molecules.Real-time changes in stereoisomeric composition, conformational information.Non-invasive, continuous monitoring, no separation needed.Lower sensitivity than chromatography, complex spectral interpretation.

Computational Chemistry Approaches for S Oxiranemethanol, Methanesulfonate

Theoretical Studies on Reaction Mechanisms and Stereoselectivity

The chemical behavior of (S)-Oxiranemethanol, methanesulfonate (B1217627) is dominated by the reactivity of its strained three-membered oxirane (epoxide) ring. Theoretical studies, primarily using Density Functional Theory (DFT) and ab initio methods, have been extensively applied to understand the mechanisms of epoxide ring-opening reactions, which are central to the utility of this compound as a synthetic intermediate. rsc.orgscispace.com

Computational models allow for the detailed investigation of nucleophilic substitution reactions at the epoxide carbons. These studies can distinguish between SN1 and SN2 pathways by locating and characterizing the transition states and intermediates involved. researchgate.net For instance, DFT calculations can predict the energy barriers for both pathways, revealing which is more favorable under specific conditions (e.g., acidic, basic, or neutral media). rsc.orgresearchgate.netresearchgate.net

Key findings from theoretical studies on similar epoxides include:

Mechanism Prediction : Calculations have shown that acid-catalyzed ring-opening often proceeds via a concerted SN2 mechanism. rsc.org In some cases, a pathway with a direct proton transfer from a catalyst to the epoxide ring is energetically preferred over a water-bridged transfer. rsc.org

Role of Catalysts : Computational models can elucidate the role of Lewis acids, Brønsted acids, or solvents in activating the epoxide ring. researchgate.netarkat-usa.org For example, DFT studies have investigated how boron trifluoride facilitates ring-opening, proposing mechanisms that explain the observed stereochemistry. researchgate.net

Stereoselectivity : The stereochemical outcome of the ring-opening reaction is a critical aspect of using a chiral epoxide like (S)-Oxiranemethanol, methanesulfonate. Theoretical calculations of transition state geometries can explain and predict whether a reaction will proceed with inversion or retention of configuration at the stereocenter. This is fundamental to its application in asymmetric synthesis.

The table below summarizes common computational methods used to study epoxide reaction mechanisms.

Computational MethodApplication in Mechanism StudiesKey Insights Provided
Density Functional Theory (DFT)Calculating reaction pathways and energy barriers for epoxide ring-opening. rsc.orgresearchgate.netDetermination of SN1 vs. SN2 character, role of catalysts, prediction of regioselectivity and stereoselectivity. rsc.orgresearchgate.net
Ab initio (e.g., MP2)High-accuracy energy calculations for key points on the potential energy surface. rsc.orgRefined energy barriers and reaction energies, validation of DFT results. rsc.org
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling enzymatic reactions involving epoxide opening. rsc.orgUnderstanding the role of the enzyme active site in catalysis and stereocontrol.

Molecular Modeling of Reactivity and Conformational Analysis

Molecular modeling encompasses a range of techniques used to simulate and analyze the three-dimensional structure and dynamic behavior of molecules. For (S)-Oxiranemethanol, methanesulfonate, these methods are vital for understanding its conformational preferences and how they influence reactivity.

Conformational Analysis: The molecule can adopt various conformations due to rotation around its single bonds. Computational methods, such as metadynamics simulations, can systematically explore the potential energy surface to identify stable conformers and the energy barriers between them. mdpi.com This analysis is crucial because the ground-state conformation can significantly impact the molecule's reactivity by affecting the accessibility of the epoxide ring to incoming nucleophiles. The orientation of the methanesulfonate group relative to the oxirane ring is a key conformational feature.

Reactivity Modeling: Reactive molecular dynamics (MD) simulations, using force fields like ReaxFF, can model the chemical reactions themselves, including bond breaking and formation over time. nih.gov This approach allows for the simulation of complex processes like thermo-oxidation or pyrolysis, tracking the evolution of reactants into products and identifying reaction pathways. nih.govresearchgate.net For (S)-Oxiranemethanol, methanesulfonate, reactive MD could be used to simulate its reaction with nucleophiles in a solvent box, providing a dynamic picture of the ring-opening process and the subsequent interactions.

DFT-based reactivity descriptors are also widely used to predict the most likely sites for nucleophilic or electrophilic attack.

Reactivity DescriptorInformation ProvidedApplication to (S)-Oxiranemethanol, methanesulfonate
Frontier Molecular Orbitals (HOMO/LUMO)Identifies sites for electrophilic (HOMO) and nucleophilic (LUMO) attack.The LUMO is expected to be localized on the C-O bonds of the epoxide, indicating susceptibility to nucleophilic attack.
Molecular Electrostatic Potential (MEP)Maps charge distribution, showing electron-rich (negative potential) and electron-poor (positive potential) regions. ias.ac.inPositive potential near the epoxide carbons would confirm them as electrophilic sites.
Fukui FunctionsQuantifies the change in electron density at a specific site upon adding or removing an electron, indicating local reactivity.Predicts which of the two epoxide carbons is more susceptible to nucleophilic attack, explaining regioselectivity.

Prediction of Spectroscopic Properties and Chiral Recognition

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for their characterization and for interpreting experimental data. Furthermore, it offers insights into the subtle interactions that govern chiral recognition.

Spectroscopic Properties: DFT and other quantum chemical methods can accurately calculate various spectroscopic properties. elixirpublishers.com

Vibrational Spectra (IR and Raman): Calculations can predict the vibrational frequencies and intensities, aiding in the assignment of experimental FT-IR and FT-Raman spectra. ias.ac.in This involves optimizing the molecular geometry and then calculating the second derivatives of the energy to obtain the harmonic frequencies.

NMR Spectra: Theoretical predictions of 1H and 13C NMR chemical shifts and coupling constants can be achieved with high accuracy. ias.ac.in These calculations are instrumental in confirming the structure of reaction products derived from (S)-Oxiranemethanol, methanesulfonate.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. mdpi.comnih.gov

Chiral Recognition: Understanding and predicting how chiral molecules interact is crucial for developing enantioselective catalysts, chiral separation techniques, and pharmaceuticals. nih.govresearchgate.net Molecular modeling is used to study the non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) between a chiral molecule like (S)-Oxiranemethanol, methanesulfonate and other chiral entities, such as a chiral catalyst or a chiral stationary phase in chromatography.

Molecular dynamics simulations and docking studies can be used to model the formation of diastereomeric complexes. researchgate.net By calculating the binding energies of the R- and S-enantiomers to a chiral selector, it is possible to predict which enantiomer will bind more strongly, thus providing a basis for enantiomeric separation and recognition. researchgate.net These computational studies can rationalize experimental observations and guide the design of new systems for effective chiral recognition. nih.gov

Future Research Directions and Emerging Applications

Development of Sustainable and Green Synthesis Protocols

The increasing emphasis on environmentally friendly chemical processes is driving research into sustainable methods for synthesizing key chiral intermediates like (S)-Oxiranemethanol, methanesulfonate (B1217627). Future efforts in this area are likely to focus on several key strategies to minimize environmental impact and enhance process efficiency.

One promising approach is the adoption of chemo-enzymatic methods. For instance, the synthesis of chiral epoxides, key precursors to compounds like (S)-glycidyl mesylate, has been successfully achieved from renewable resources like levoglucosenone (B1675106) using lipase-mediated enzymatic Baeyer-Villiger oxidation. mdpi.com This biocatalytic approach avoids the use of hazardous reagents and can lead to high enantioselectivity under mild reaction conditions. mdpi.comacs.org The principles of green chemistry, such as atom economy and the use of renewable feedstocks, are central to these emerging synthetic routes. mdpi.com

The use of alternative and greener solvent systems is another critical area of development. Ionic liquids, for example, have been explored as reaction media for the synthesis of related compounds like glycidyl (B131873) azide (B81097) polymers and glycerol (B35011) carbonate (meth)acrylate from glycidol (B123203), offering advantages such as catalyst stability and ease of product separation. rsc.org Research into solvent-free reaction conditions or the use of more benign solvents will be crucial in developing truly sustainable protocols for the synthesis of (S)-Oxiranemethanol, methanesulfonate.

A comparison of traditional versus potential green synthetic routes for related chiral epoxides highlights the advantages of these modern approaches:

FeatureTraditional SynthesisGreen/Sustainable Synthesis
Starting Materials Often derived from petrochemicalsDerived from renewable resources (e.g., biomass) mdpi.com
Reagents Use of stoichiometric, often hazardous, reagentsCatalytic methods, including biocatalysts acs.org
Solvents Often uses volatile and toxic organic solventsUse of ionic liquids, water, or solvent-free conditions rsc.org
Waste Generation Can generate significant amounts of chemical wasteReduced waste through higher selectivity and catalyst recycling
Energy Consumption May require harsh reaction conditions (high temperature/pressure)Milder reaction conditions, reducing energy demand acs.org

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis platforms represents a significant leap forward in the production of fine chemicals and active pharmaceutical ingredients (APIs), including (S)-Oxiranemethanol, methanesulfonate. rsc.orgnih.gov This technology offers numerous advantages over traditional batch processing, such as enhanced safety, improved process control, and greater scalability. almacgroup.comresearchgate.net

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. wikipedia.orgmit.edu This approach allows for precise control over reaction parameters like temperature, pressure, and reaction time, leading to higher yields and purities. nih.gov For a reactive intermediate like (S)-Oxiranemethanol, methanesulfonate, the ability to generate and immediately use it in a subsequent reaction step within a continuous flow system can minimize decomposition and side reactions. nih.gov The application of flow chemistry has been demonstrated in the efficient synthesis of various biologically relevant compound libraries, showcasing its potential for rapid analogue synthesis starting from building blocks like (S)-glycidyl mesylate. semanticscholar.org

The use of microreactors, in particular, offers a high surface-area-to-volume ratio, which facilitates rapid heat and mass transfer, making them ideal for highly exothermic or fast reactions. wiley.comkth.se This technology is particularly well-suited for handling hazardous reagents and intermediates safely. nih.gov The modular nature of flow systems also allows for the straightforward integration of multiple synthetic steps, purification, and analysis in a single, automated sequence. mit.eduunimi.it For example, the nucleophilic substitution of alkyl mesylates with amines has been efficiently performed in continuous flow, a reaction type directly applicable to the derivatization of (S)-Oxiranemethanol, methanesulfonate. digitellinc.com

The benefits of integrating flow chemistry for the synthesis and application of (S)-Oxiranemethanol, methanesulfonate are summarized in the table below:

BenefitDescription
Enhanced Safety In-situ generation and consumption of reactive intermediates, minimizing the handling of hazardous materials. nih.gov
Improved Process Control Precise control over temperature, pressure, and residence time, leading to better reproducibility and higher yields. nih.gov
Scalability Seamless scaling from laboratory to production scale by running the system for longer durations or by "numbering-up" reactors. almacgroup.com
Automation Integration with automated systems for high-throughput screening and library synthesis. semanticscholar.org
Efficiency Reduced reaction times and simplified workup procedures, leading to higher overall efficiency.

Exploration of New Catalytic Systems for Asymmetric Transformations

The chiral nature of (S)-Oxiranemethanol, methanesulfonate makes it a valuable substrate for asymmetric transformations, particularly in ring-opening reactions. Future research will undoubtedly focus on the discovery and development of novel catalytic systems that can achieve even higher levels of enantioselectivity and efficiency in these reactions.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and the development of new chiral organic molecules that can catalyze reactions of (S)-Oxiranemethanol, methanesulfonate is a vibrant area of research. unibo.it These catalysts offer the advantage of being metal-free, which can be crucial in the synthesis of pharmaceutical intermediates. Recent advances in asymmetric catalysis have seen the development of a wide range of new catalyst types and activation modes. usp.brnih.gov

The exploration of catalytic systems for the asymmetric synthesis of more complex chiral molecules starting from (S)-Oxiranemethanol, methanesulfonate is another key research direction. This could involve tandem or cascade reactions where multiple stereocenters are created in a single synthetic operation. The development of highly stereoselective methods for the synthesis of glycidic amides using new classes of chiral sulfonium (B1226848) salts is an example of the innovation in this field. nih.gov

Examples of emerging catalytic systems and their potential applications with (S)-Oxiranemethanol, methanesulfonate are outlined below:

Catalytic SystemPotential Application with (S)-Oxiranemethanol, methanesulfonate
Chiral Salen-Metal Complexes Asymmetric ring-opening with various nucleophiles to generate a wide range of chiral building blocks. researchgate.net
Gallium Heterobimetallic Complexes Enantioselective addition of phenolic and other nucleophiles to the epoxide ring. acs.org
Heterogeneous Chiral Catalysts Development of recyclable catalytic systems for sustainable and cost-effective transformations. researchgate.net
Chiral Organocatalysts Metal-free catalysis of ring-opening and subsequent functionalization reactions. unibo.it
Novel Chiral Sulfonium Ylides Stereoselective synthesis of complex chiral molecules through reactions with the epoxide moiety. nih.gov

Potential for Derivatization into Novel Chiral Ligands and Catalysts

The inherent chirality and bifunctional nature (epoxide and mesylate) of (S)-Oxiranemethanol, methanesulfonate make it an excellent starting material for the synthesis of novel chiral ligands and catalysts. The development of new chiral ligands is crucial for advancing the field of asymmetric catalysis. rsc.orgnih.gov

The epoxide ring can be opened by a variety of nucleophiles, allowing for the introduction of diverse functional groups. For example, reaction with amines or phosphines can lead to the formation of chiral amino alcohol or phosphino (B1201336) alcohol ligands. These types of ligands have been shown to be effective in a range of metal-catalyzed asymmetric reactions. The mesylate group, being a good leaving group, provides another handle for further functionalization, enabling the construction of more complex ligand architectures.

The synthesis of C2-symmetric chiral ligands is a well-established strategy in asymmetric catalysis, and (S)-Oxiranemethanol, methanesulfonate can serve as a valuable precursor for such ligands. For instance, coupling two molecules of the chiral building block can lead to the formation of chiral diols or diamines, which can then be further elaborated into ligands. The design and synthesis of chiral oxa-spirocyclic ligands have demonstrated the potential of creating structurally unique and highly effective ligands for asymmetric catalysis. dicp.ac.cn

Furthermore, the chiral framework of (S)-Oxiranemethanol, methanesulfonate can be incorporated into the structure of organocatalysts. For example, it could be used to synthesize chiral hydroxamic acid ligands, which have been successfully employed in the asymmetric synthesis of natural products. mdpi.com The versatility of this chiral building block opens up numerous possibilities for the design and synthesis of the next generation of chiral ligands and catalysts with improved activity and selectivity. unine.chenamine.net

Potential derivatizations of (S)-Oxiranemethanol, methanesulfonate into chiral ligands and catalysts are summarized in the following table:

Ligand/Catalyst TypeSynthetic Strategy from (S)-Oxiranemethanol, methanesulfonatePotential Application
Chiral Amino Alcohols Ring-opening of the epoxide with a primary or secondary amine.Ligands for asymmetric additions, reductions, and oxidations.
Chiral Phosphino Alcohols Ring-opening with a phosphine (B1218219) nucleophile.Ligands for asymmetric hydrogenation and cross-coupling reactions.
Chiral Diols and Diamines Dimerization or coupling reactions involving the epoxide and/or mesylate group.Precursors for C2-symmetric ligands.
Chiral Crown Ethers Macrocyclization reactions utilizing the bifunctional nature of the molecule.Chiral phase-transfer catalysts and host molecules.
Chiral Organocatalysts Incorporation of the chiral backbone into known organocatalyst scaffolds (e.g., prolinamides).Asymmetric aldol, Michael, and Mannich reactions. unibo.it

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing enantiomerically pure (S)-oxiranemethanol methanesulfonate, and how is stereochemical integrity maintained during synthesis?

  • The synthesis typically involves nucleophilic substitution or ring-opening reactions of epoxide intermediates. For example, oxyimidic chlorides (e.g., compound 248) react with methanesulfinate ions to form methanesulfonate derivatives, as shown in Equation (73) of . Stereochemical control is achieved using chiral catalysts or enantiopure starting materials. Characterization via polarimetry, chiral HPLC, or X-ray crystallography ensures stereochemical fidelity .

Q. What analytical techniques are critical for characterizing (S)-oxiranemethanol methanesulfonate, and how are spectral discrepancies resolved?

  • Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) identifies structural features, while mass spectrometry (HRMS) confirms molecular weight. Discrepancies in NMR signals (e.g., unexpected splitting) may arise from impurities or solvent effects, requiring purification via recrystallization or preparative HPLC . Infrared (IR) spectroscopy validates sulfonate group presence (~1180 cm⁻¹ for S=O stretching) .

Q. How can researchers optimize reaction yields for methanesulfonate esterification of oxiranemethanol derivatives?

  • Yields depend on reaction conditions:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Temperature : 0–25°C minimizes epoxide ring-opening side reactions.
  • Catalyst : Pyridine or DMAP neutralizes acidic byproducts.
    Pilot studies using fractional factorial design (e.g., varying equivalents of methanesulfonyl chloride) can identify optimal parameters .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of (S)-oxiranemethanol methanesulfonate in nucleophilic ring-opening reactions?

  • The epoxide’s electrophilic carbon undergoes attack by nucleophiles (e.g., amines, thiols), with regioselectivity governed by electronic and steric factors. Computational studies (DFT) reveal transition-state stabilization via hydrogen bonding between the nucleophile and the methanesulfonate group. Kinetic isotope effects (KIEs) further validate proposed mechanisms .

Q. How do researchers reconcile contradictory mutagenicity data for methanesulfonate derivatives in different biological models?

  • Ethyl methanesulfonate (EMS) is a known mutagen (NTP/IARC Category 1B), but structural variations (e.g., oxiranemethanol substitution) may alter toxicity. Use Ames test (Salmonella/microsome assay) with TA100 strain for base-pair substitution detection . Discrepancies arise from metabolic activation differences; compare results with mammalian cell assays (e.g., micronucleus test in CHO cells) .

Q. What strategies enable the use of (S)-oxiranemethanol methanesulfonate in targeted drug delivery systems?

  • The epoxide moiety allows conjugation with biomolecules (e.g., antibodies via thiol-ene "click" chemistry). Methanesulfonate enhances aqueous solubility. In vitro studies in cancer cell lines (e.g., HeLa) assess uptake efficiency via fluorescence tagging. Pharmacokinetic modeling optimizes release profiles .

Methodological Challenges

Q. How should researchers design experiments to quantify methanesulfonate residues in environmental or biological samples?

  • Sample preparation : Solid-phase extraction (SPE) with C18 cartridges isolates methanesulfonates from matrices.
  • Detection : Ion chromatography (IC) with suppressed conductivity detection (LOD ~0.1 ppm) or LC-MS/MS (MRM mode, m/z 95 → 80) . Validate using deuterated internal standards (e.g., d₃-methanesulfonate) to correct matrix effects .

Q. What computational tools predict the metabolic fate of (S)-oxiranemethanol methanesulfonate in mammalian systems?

  • Tools like ADMET Predictor® or SwissADME simulate Phase I/II metabolism. Key parameters:

  • CYP450 binding affinity : Docking studies (AutoDock Vina) identify likely oxidation sites.
  • Sulfotransferase (SULT) interactions : Molecular dynamics (MD) models predict sulfonate group stability.
    Experimental validation via hepatocyte incubation and UPLC-QTOF analysis is critical .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.